molecular formula C21H19N3O2 B12535432 3,5-Bis(benzyloxy)benzyl azide CAS No. 811473-55-9

3,5-Bis(benzyloxy)benzyl azide

Cat. No.: B12535432
CAS No.: 811473-55-9
M. Wt: 345.4 g/mol
InChI Key: OXRRWJXTQDSVHC-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)benzyl azide is an organic compound characterized by the presence of azide and benzyloxy functional groups attached to a benzyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyloxy)benzyl azide typically involves the nucleophilic substitution reaction of 3,5-Bis(benzyloxy)benzyl bromide with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(benzyloxy)benzyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from the cycloaddition reaction with alkynes.

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyloxy)benzyl azide primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various substitution and cycloaddition reactions. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(benzyloxy)benzyl azide is unique due to the presence of two benzyloxy groups, which can influence its reactivity and solubility. These groups can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

811473-55-9

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

1-(azidomethyl)-3,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C21H19N3O2/c22-24-23-14-19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2

InChI Key

OXRRWJXTQDSVHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN=[N+]=[N-])OCC3=CC=CC=C3

Origin of Product

United States

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